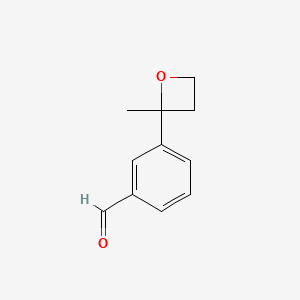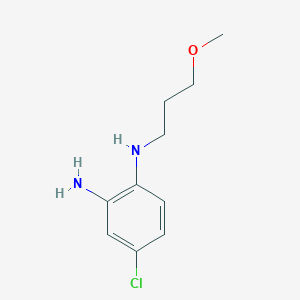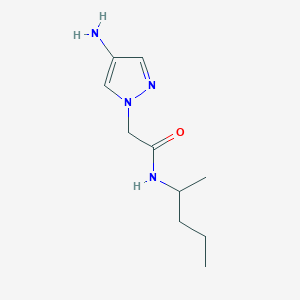
2-Ethyl-2-methylpent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methylpent-4-en-1-ol: is a heterocyclic organic compound belonging to the family of tertiary alcohols. This compound is widely used in scientific experiments, research, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxalyl Chloride Method: One method involves the reaction of oxalyl chloride with dimethyl sulfoxide in dichloromethane at -60°C, followed by the addition of 2-methylpent-4-en-1-ol and triethylamine.
Methanesulfonic Acid Method: Another method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by deformic acid treatment.
Industrial Production Methods: Industrial production methods for 2-Ethyl-2-methylpent-4-en-1-ol are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Ethyl-2-methylpent-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted alcohols.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methylpent-4-en-1-ol is widely used in scientific research due to its unique chemical properties. It is used in:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo thermal eliminations, where the breaking of the Cα–X bond is a crucial step. Nucleophilic attack of the double bond upon the β-C–H bond is also significant .
Comparación Con Compuestos Similares
- 2-Methylpent-4-en-1-ol
- 4-Methylpent-4-ene-1-ol
- 2-Methylpent-4-en-2-ol
Comparison: 2-Ethyl-2-methylpent-4-en-1-ol is unique due to its tertiary alcohol structure, which imparts different reactivity compared to primary and secondary alcohols. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from similar compounds .
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-ethyl-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-6-8(3,5-2)7-9/h4,9H,1,5-7H2,2-3H3 |
Clave InChI |
SUJYQVIBYHNWLZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


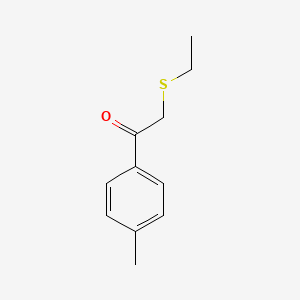
![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)


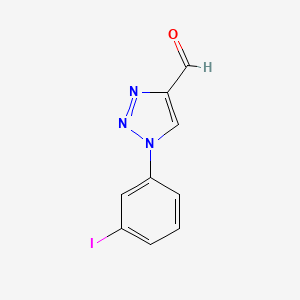
![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
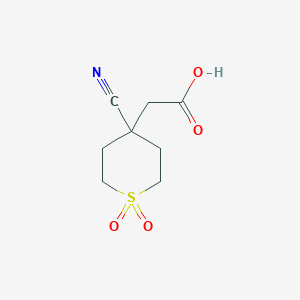
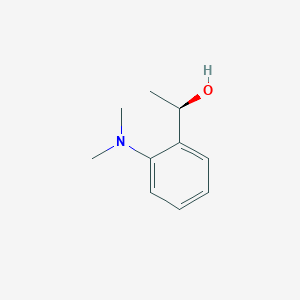
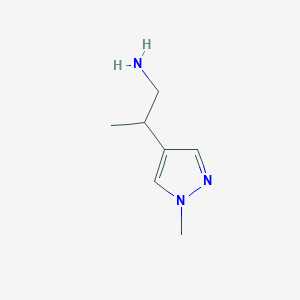
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)

